Regioisomeric pKa Shift: 5-Bromo-3-yl vs. 5-Bromo-2-yl Tertiary Alcohol Acidity
The tertiary alcohol pKa of 2-(5-bromothiophen-3-yl)propan-2-ol is predicted at 14.24±0.29, compared to 13.63±0.29 for its regioisomer 2-(5-bromothiophen-2-yl)propan-2-ol (CAS 62119-83-9), a difference of ΔpKa ≈ 0.6 units . This shift arises from the different electronic environment of the thiophene ring when the alcohol-bearing carbon is attached at C3 versus C2. A 0.6 pKa unit difference translates to approximately a 4-fold difference in acid dissociation constant (Ka), meaning the 3-yl derivative requires proportionally stronger base or longer reaction times to achieve equivalent deprotonation in O-alkylation or silylation steps.
| Evidence Dimension | Tertiary alcohol acidity (predicted pKa) |
|---|---|
| Target Compound Data | pKa = 14.24 ± 0.29 (predicted) |
| Comparator Or Baseline | 2-(5-Bromothiophen-2-yl)propan-2-ol (CAS 62119-83-9): pKa = 13.63 ± 0.29 (predicted) |
| Quantified Difference | ΔpKa ≈ +0.61 (target less acidic by factor of ~4 in Ka) |
| Conditions | Predicted values from ChemicalBook database; consistent estimation methodology for both compounds |
Why This Matters
For procurement decisions, this pKa difference directly impacts the base equivalents and solvent selection required for alcohol deprotonation-dependent derivatizations, making the two regioisomers non-interchangeable in synthetic protocols without re-optimization.
